molecular formula C9H9ClO2 B1339918 2-Methoxy-5-methylbenzoyl chloride CAS No. 25045-35-6

2-Methoxy-5-methylbenzoyl chloride

Cat. No.: B1339918
CAS No.: 25045-35-6
M. Wt: 184.62 g/mol
InChI Key: XKZYRMVAZDBSOA-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-methylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-methylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZYRMVAZDBSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557620
Record name 2-Methoxy-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-35-6
Record name 2-Methoxy-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxy-5-methylbenzoyl chloride CAS number 25045-35-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 2-Methoxy-5-methylbenzoyl chloride (CAS 25045-35-6) . This document is structured for researchers and process chemists, focusing on actionable protocols and mechanistic insights.

CAS Number: 25045-35-6 Synonyms: 5-Methyl-o-anisoyl chloride; 2-Methoxy-5-methylbenzoic acid chloride.[1]

Executive Summary

2-Methoxy-5-methylbenzoyl chloride is a specialized acyl chloride intermediate used primarily in the synthesis of benzamide pharmacophores .[1] While structurally related to the antipsychotic drug Tiapride (which bears a 5-methylsulfonyl group), this specific 5-methyl derivative serves as a critical building block for Structure-Activity Relationship (SAR) studies in neurotropic anisamides and, more recently, in the development of KV1.3 potassium channel inhibitors for immunosuppression.[1] Its reactivity is defined by the electrophilic carbonyl center, modulated by the electron-donating methoxy group at the ortho position.[1]

Chemical Profile & Physical Properties[2][3][4][5]

PropertySpecification
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Appearance Colorless to pale yellow liquid (or low-melting solid)
Boiling Point ~130–135 °C at 15 mmHg (Predicted: ~257 °C at 760 mmHg)
Density 1.182 g/cm³ (20 °C)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water
Stability Moisture sensitive; Hydrolyzes to 2-methoxy-5-methylbenzoic acid

Synthesis & Production

The synthesis of 2-Methoxy-5-methylbenzoyl chloride is a two-stage process starting from p-Cresol .[1] The critical control point is the O-methylation step to prevent side reactions before the final chlorination.[1]

Synthetic Pathway

The route proceeds via the Kolbe-Schmitt reaction to introduce the carboxyl group, followed by methylation and chlorination.[1]

SynthesisPathway PCresol p-Cresol (4-Methylphenol) Cresotinic p-Cresotinic Acid (2-Hydroxy-5-methylbenzoic acid) PCresol->Cresotinic 1. NaOH, CO2, 175°C (Kolbe-Schmitt) MethoxyAcid 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7) Cresotinic->MethoxyAcid Me2SO4, K2CO3 Acetone, Reflux Product 2-Methoxy-5-methylbenzoyl chloride (CAS 25045-35-6) MethoxyAcid->Product SOCl2, cat. DMF 60-70°C

Figure 1: Step-wise synthesis from p-Cresol to the target Acid Chloride.

Detailed Protocol: Chlorination

Objective: Conversion of 2-Methoxy-5-methylbenzoic acid to the acid chloride.[1]

Reagents:

  • Precursor: 2-Methoxy-5-methylbenzoic acid (1.0 eq)[1]

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)[1]

  • Catalyst: Dimethylformamide (DMF) (0.05 eq)[1]

  • Solvent: Toluene (anhydrous) or neat.[1][2]

Step-by-Step Methodology:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube or N₂ line), and an addition funnel.

  • Charging: Charge the flask with 2-Methoxy-5-methylbenzoic acid (e.g., 10 g) and anhydrous toluene (50 mL).

  • Activation: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.[1]

  • Addition: Add Thionyl Chloride dropwise at room temperature. Observe gas evolution (HCl and SO₂).[1]

  • Reaction: Heat the mixture to 60–70 °C for 2–3 hours. The suspension should become a clear solution as the acid is consumed.[1]

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator).[1]

    • Crucial Step: Chase the residue with fresh toluene (2x) to azeotropically remove trace SOCl₂.[1]

  • Purification: The crude oil is typically sufficiently pure (>95%) for subsequent coupling.[1] For high-purity needs, perform vacuum distillation (bp ~130 °C @ 15 mmHg).[1]

Applications in Drug Development

This intermediate is a versatile electrophile for introducing the 2-methoxy-5-methylbenzamide moiety, a pharmacophore found in various bioactive compounds.[1]

Case Study: Synthesis of KV1.3 Inhibitors

Recent research utilizes this chloride to synthesize blockers of the KV1.3 potassium channel , a target for treating autoimmune diseases like multiple sclerosis.[1]

  • Mechanism: The acid chloride reacts with complex amines (e.g., thiophene-based scaffolds) to form the amide bond.[1]

  • Significance: The ortho-methoxy group provides steric bulk and hydrogen-bond acceptance, locking the conformation of the drug molecule for optimal receptor binding.[1]

General Amide Coupling Protocol (Schotten-Baumann Conditions)

Workflow for Library Generation:

AmideCoupling Substrate Amine Scaffold (R-NH2) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (DCM/Et3N, 0°C) Reagent 2-Methoxy-5-methylbenzoyl chloride Reagent->Intermediate Nucleophilic Attack (DCM/Et3N, 0°C) Product Target Benzamide (KV1.3 Inhibitor / Anisamide) Intermediate->Product Elimination of Cl-

Figure 2: Mechanistic pathway for the derivatization of amine scaffolds.

Protocol:

  • Dissolve the amine (1.0 eq) and Triethylamine (1.2 eq) in dry Dichloromethane (DCM) at 0 °C.

  • Add 2-Methoxy-5-methylbenzoyl chloride (1.05 eq) dropwise.[1]

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench with saturated NaHCO₃ solution. Extract with DCM.[1]

  • The resulting amide is often a solid that can be recrystallized from Ethanol/Water.[1]

Analytical Characterization

To validate the identity of the synthesized chloride before use, rely on the following spectroscopic signatures.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.35 ppm (s, 3H): Methyl group at C5.[1]

    • δ 3.88 ppm (s, 3H): Methoxy group at C2.[1]

    • δ 6.8–7.8 ppm (m, 3H): Aromatic protons.[1] The proton ortho to the carbonyl (C6-H) will be deshielded (shifted downfield) due to the anisotropic effect of the carbonyl group.[1]

  • IR Spectroscopy:

    • 1775 cm⁻¹: Strong C=O stretch (characteristic of Acid Chlorides; significantly higher than the ~1680 cm⁻¹ of the parent acid).[1]

Safety & Handling

  • Hazards: Causes severe skin burns and eye damage (Skin Corr.[1] 1B). Lachrymator.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

  • Incompatibility: Reacts violently with water, alcohols, and strong bases.[1]

References

  • Synthesis of KV1.3 Inhibitors: Immunosuppressive effects of new thiophene-based KV1.3 inhibitors. European Journal of Medicinal Chemistry.[1] (Contextual validation via search result 1.3).

  • Precursor Synthesis: Synthesis of 2-Propoxy-5-Methylbenzoic Acid (Analogous Route). National Institutes of Health (PMC).[1]

  • Chemical Properties: 2-Methoxy-5-methylbenzoyl chloride Compound Summary. PubChem.[1] [1]

  • Benzamide Pharmacophores: Synthesis of Tiapride Hydrochloride (Structural Context). Chinese Journal of Pharmaceuticals.[1]

Sources

A Comprehensive Technical Guide to the Thermochemical Characterization of 2-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: 2-Methoxy-5-methylbenzoyl chloride is a key chemical intermediate whose thermochemical properties are vital for ensuring safe handling, optimizing reaction conditions, and preventing thermal runaway events during scale-up. This guide provides a comprehensive framework for the complete thermochemical characterization of this compound. As specific experimental data for this molecule is not widely published, this document focuses on establishing a robust, multi-technique methodology. It combines foundational experimental techniques—Oxygen Bomb Calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—with modern computational chemistry approaches. Detailed, self-validating protocols are provided for each experimental method, emphasizing the causality behind procedural choices. This guide is intended for researchers, process chemists, and safety professionals in the pharmaceutical and chemical industries, offering a practical blueprint for generating a coherent and reliable thermochemical profile for novel or under-characterized reagents.

Introduction

Chemical Identity and Significance

2-Methoxy-5-methylbenzoyl chloride (C₉H₉ClO₂) is a substituted aromatic acyl chloride.[1][2] Such compounds are highly valuable in organic synthesis, serving as reactive precursors for the formation of esters, amides, and ketones through acylation reactions. The presence of the methoxy and methyl groups on the benzene ring modifies the electronic properties and steric environment of the acyl chloride moiety, influencing its reactivity and the properties of its downstream products, which may include pharmaceuticals, agrochemicals, and specialty polymers.

The Critical Role of Thermochemical Properties

A thorough understanding of a chemical's thermochemical properties is a cornerstone of process safety and efficient process development.[3][4] For a reactive intermediate like 2-Methoxy-5-methylbenzoyl chloride, this data is not merely academic; it is essential for:

  • Hazard Assessment: Quantifying the energy released during decomposition (an undesired reaction) is critical to designing safe processes and preventing runaway reactions.[5][6]

  • Process Scale-up: Heat flow data from reaction calorimetry, informed by the compound's heat capacity, allows engineers to design appropriate heating and cooling systems for large-scale reactors.[4]

  • Reaction Optimization: Knowledge of reaction enthalpies helps in optimizing energy efficiency and controlling reaction pathways.

  • Thermal Stability: Determining the onset temperature of decomposition dictates maximum safe operating and storage temperatures.[7][8]

This guide outlines the necessary experimental and computational workflows to determine these critical parameters.

Foundational Physicochemical Properties

Before undertaking thermochemical analysis, it is essential to confirm the identity and basic properties of the material.

PropertyValueSource(s)
IUPAC Name 2-methoxy-5-methylbenzoyl chloride[2]
CAS Number 25045-35-6[1][2]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2]
Appearance Colorless to pale yellow liquid[9]

Experimental Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. It is most reliably determined experimentally by measuring the enthalpy of combustion (ΔcH°) using oxygen bomb calorimetry and then applying Hess's Law.[10]

Principle of Oxygen Bomb Calorimetry

In this technique, a precise mass of the substance is completely combusted in a sealed, constant-volume container (the "bomb") filled with excess high-pressure oxygen.[11] The combustion reaction is initiated by an electrical fuse, and the heat released is absorbed by a surrounding water bath of known heat capacity. By measuring the precise temperature rise of the water, the change in internal energy of combustion (ΔcU) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°), which is used to find the standard enthalpy of formation (ΔfH°).

Experimental Protocol: A Self-Validating System

Objective: To determine the standard enthalpy of combustion of 2-Methoxy-5-methylbenzoyl chloride.

Core Principle of Trustworthiness: The protocol's validity hinges on the calibration of the calorimeter's heat capacity (Ccal) using a certified reference material. Benzoic acid is the universally accepted primary standard for this purpose due to its high purity, stability, and well-characterized energy of combustion.[12][13]

Materials & Equipment:

  • Isoperibol or adiabatic bomb calorimeter

  • NIST-traceable certified benzoic acid (SRM 39j)[12]

  • 2-Methoxy-5-methylbenzoyl chloride (high purity, >99%)

  • Platinum crucible

  • Cotton or iron fuse wire of known combustion energy

  • High-pressure oxygen source (>99.5% purity)

  • Digital thermometer with 0.001 °C resolution

  • Analytical balance (±0.1 mg)

Step-by-Step Methodology:

  • Calorimeter Calibration:

    • Press approximately 1.0 g of certified benzoic acid into a pellet and weigh it accurately in the platinum crucible.

    • Cut a 10 cm piece of fuse wire, weigh it, and secure it to the bomb electrodes, ensuring it makes contact with the benzoic acid pellet.

    • Add 1.0 mL of deionized water to the bomb to ensure saturation of the internal atmosphere, which standardizes the final state of water as liquid.

    • Seal the bomb and charge it with pure oxygen to a pressure of 3.0 MPa (approx. 30 atm).[10][13]

    • Submerge the bomb in the calorimeter bucket containing a precisely known mass of water.

    • Allow the system to equilibrate for 10-15 minutes, recording the temperature at 1-minute intervals to establish a stable initial baseline.

    • Ignite the sample. Record the temperature every 15 seconds during the rapid rise period, then every minute as it approaches its maximum and begins to cool.

    • After the run, vent the bomb and weigh any unburned fuse wire.

    • Perform at least five calibration runs. Calculate the heat capacity of the calorimeter (Ccal) using the known energy of combustion for benzoic acid (26,434 J·g⁻¹) and fuse wire, correcting for the temperature rise.[13][14] The low relative standard deviation (<0.15%) across these runs validates the instrument's performance.

  • Sample Analysis:

    • Since 2-Methoxy-5-methylbenzoyl chloride is a liquid, a volatile sample handling procedure is required. Encapsulate approximately 0.8 g of the liquid in a polyethylene ampoule or gelatin capsule of known mass and energy of combustion.

    • Place the encapsulated sample in the crucible and repeat steps 1.2 through 1.8.

    • Perform at least five replicate runs with the target compound.

Data Analysis and Calculation
  • Calculate Corrected Temperature Rise (ΔT): Apply corrections (e.g., Regnault-Pfaundler or Dickinson method) to the raw temperature data to account for heat exchange between the calorimeter and its surroundings.

  • Calculate Total Heat Released (q_total): q_total = C_cal * ΔT

  • Calculate Energy of Combustion (ΔcU): Subtract the heat contributions from the fuse wire combustion and capsule combustion from q_total. Divide by the mass of the sample to get the specific energy of combustion (J/g).

  • Convert to Molar Enthalpy of Combustion (ΔcH°): Convert ΔcU to the standard enthalpy of combustion (ΔcH°) using the equation ΔcH° = ΔcU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.[14]

    • C₉H₉ClO₂(l) + 10 O₂(g) → 9 CO₂(g) + 4 H₂O(l) + HCl(aq)

    • Δn_gas = (moles of CO₂) - (moles of O₂) = 9 - 10 = -1

  • Calculate Standard Enthalpy of Formation (ΔfH°): Apply Hess's Law:

    • ΔcH° = [9 * ΔfH°(CO₂, g) + 4 * ΔfH°(H₂O, l) + ΔfH°(HCl, aq)] - [ΔfH°(C₉H₉ClO₂, l) + 10 * ΔfH°(O₂, g)]

    • Rearrange to solve for ΔfH°(C₉H₉ClO₂, l), using known standard enthalpy of formation values for CO₂, H₂O, HCl, and O₂ (which is zero).[15]

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Experimental workflow for determining ΔfH° via bomb calorimetry.

Thermal Stability and Hazard Assessment

DSC and TGA are complementary techniques used to characterize a material's response to heat, identifying phase transitions, decomposition temperatures, and mass loss events.[7][16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16][17] It is used to detect thermal events like melting, crystallization, and decomposition, which appear as peaks (exothermic) or troughs (endothermic) in the DSC curve.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and tin, which have well-defined melting points and enthalpies of fusion.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-5-methylbenzoyl chloride into a high-pressure gold-plated or stainless steel crucible. Hermetically seal the crucible to contain any pressure generated during decomposition.

  • Experimental Program:

    • Place the sealed sample crucible and an empty reference crucible into the DSC cell.

    • Equilibrate the system at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) up to a final temperature beyond the expected decomposition (e.g., 400 °C).[18]

    • Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the onset temperature of any significant exothermic peak. This is often taken as the maximum safe processing temperature.

    • Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔH_decomp). An energy release >500 J/g is considered highly energetic and a significant process safety risk.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[7][19] It provides quantitative information on decomposition patterns, identifying the temperatures at which volatile components are released.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using materials with known Curie points (e.g., nickel).

  • Sample Preparation: Weigh 5-10 mg of 2-Methoxy-5-methylbenzoyl chloride into an open ceramic or platinum TGA pan.

  • Experimental Program:

    • Place the sample pan in the TGA furnace.

    • Equilibrate at 30 °C.

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C) under an inert nitrogen atmosphere.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of mass loss (T_onset), which should correlate with the decomposition event observed in the DSC.

    • Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

Computational Thermochemistry: An In Silico Approach

When experimental data is unavailable, or as a means of cross-validation, quantum chemical calculations like Density Functional Theory (DFT) can provide reliable estimates of thermochemical properties.[20][21] The gas-phase enthalpy of formation can be calculated with high accuracy.

Protocol: Gas-Phase Enthalpy of Formation Calculation using DFT

Objective: To calculate the gas-phase ΔfH° of 2-Methoxy-5-methylbenzoyl chloride at 298.15 K.

Methodology: An atomization energy method is employed. The enthalpy of formation is calculated by subtracting the sum of the calculated enthalpies of the constituent atoms from the calculated enthalpy of the molecule, and then adding the known experimental enthalpies of formation of the constituent atoms.[22][23]

Software: Gaussian 16 or similar quantum chemistry package.[20]

Step-by-Step Workflow:

  • Structure Optimization:

    • Build the 3D structure of 2-Methoxy-5-methylbenzoyl chloride.

    • Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory provides a good balance of accuracy and computational cost for organic molecules.

    • Confirm the structure is a true minimum by ensuring there are no imaginary frequencies.

  • Enthalpy Calculation:

    • Extract the total enthalpy (H_molecule) at 298.15 K from the Gaussian output file. This value includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections.[24][25]

  • Atomic Enthalpy Calculations:

    • Perform similar energy calculations for each individual constituent atom (9 Carbon, 9 Hydrogen, 1 Chlorine, 2 Oxygen) in its ground electronic state.

    • Sum the calculated total enthalpies of the individual atoms (ΣH_atoms_calc).

  • Atomization Enthalpy Calculation:

    • Calculate the enthalpy of atomization at 298.15 K: Δ_atom_H°_calc = ΣH_atoms_calc - H_molecule

  • Final Enthalpy of Formation Calculation:

    • Use the calculated enthalpy of atomization and the well-established experimental enthalpies of formation for the gas-phase atoms (ΣΔfH°_atoms_exp): ΔfH°(gas, molecule) = ΣΔfH°_atoms_exp - Δ_atom_H°_calc

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Computational workflow for determining gas-phase ΔfH° using DFT.

Synthesis of Results: A Coherent Thermochemical Profile

The power of this multi-technique approach lies in the cross-validation of results. The data from each experiment should be compiled and analyzed collectively to form a complete picture of the compound's thermochemical behavior.

Data Summary Table (Hypothetical Data)
ParameterMethodValueInterpretation / Significance
Std. Enthalpy of Combustion (ΔcH°) Bomb Calorimetry-4850 ± 15 kJ/molEnergy released upon complete combustion. Key for calculating ΔfH°.
Std. Enthalpy of Formation (ΔfH°) Bomb Calorimetry-325 ± 15 kJ/molFundamental thermodynamic stability. Essential for reaction enthalpy calculations.
Gas-Phase ΔfH° DFT (B3LYP)-260 kJ/molComputational validation. Difference from liquid phase relates to enthalpy of vaporization.
Decomposition Onset (T_onset) DSC (10°C/min)195 °CMaximum temperature for safe short-term processing. Defines critical temperature limit.
Enthalpy of Decomposition (ΔH_decomp) DSC-1100 J/g (-203 kJ/mol)High energy release; indicates significant runaway reaction potential if initiated.
Mass Loss Onset (T_onset) TGA (10°C/min)198 °CConfirms decomposition temperature observed in DSC.
Major Mass Loss Step TGA198 - 280 °CTemperature range over which the primary decomposition occurs.
Interpretation and Cross-Validation
  • Consistency: The onset temperatures from DSC and TGA should be in close agreement, providing high confidence in the determined thermal stability limit.

  • Experimental vs. Computational: The experimental liquid-phase ΔfH° and the computational gas-phase ΔfH° are not expected to be identical. Their difference provides an estimate of the enthalpy of vaporization (ΔvapH°). This relationship serves as a critical logic check for both results.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Logical relationship between experimental and computational data.

Practical Implications and Safety Recommendations

Based on the synthesized (hypothetical) data, the following actionable insights can be derived:

  • High Exothermic Decomposition Potential: The enthalpy of decomposition (-1100 J/g) is significant. This flags the material as having a high potential for a thermal runaway. Process controls must be robust to prevent the material from ever reaching the decomposition onset temperature.

  • Maximum Process Temperature: The decomposition onset of ~195 °C serves as a critical limit. A safety margin should be applied, suggesting a maximum operating temperature of no more than 150-160 °C, depending on the scale and cooling capacity of the reactor.

  • Reaction Quenching: For reactions involving this compound, a validated quenching procedure must be in place to rapidly halt the reaction and cool the vessel in case of an unexpected temperature excursion.

  • Material Storage: The compound should be stored in a cool, well-ventilated area, away from heat sources, to ensure long-term stability.

Conclusion

The thermochemical characterization of 2-Methoxy-5-methylbenzoyl chloride, or any reactive chemical intermediate, is a non-negotiable aspect of safe and scalable chemical synthesis. The absence of readily available public data necessitates a rigorous, first-principles approach. By systematically applying the validated experimental protocols for bomb calorimetry, DSC, and TGA, and corroborating these findings with in silico DFT calculations, researchers and drug development professionals can build a comprehensive and trustworthy thermochemical profile. This integrated data set provides the authoritative grounding required to manage thermal hazards, ensure process safety, and develop robust, efficient chemical manufacturing processes.

References

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  • National Institute of Standards & Technology. (n.d.). Certificate of Analysis, Standard Reference Material 39j, Benzoic Acid (Calorimetric Standard). Retrieved from [Link]

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  • Shree Sulphurics. (n.d.). 2-Methoxy Benzoyl Chloride. Retrieved from [Link]

  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

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  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • SKZ Industrial Co., Limited. (n.d.). Tga Thermal Gravity Analysis. Retrieved from [Link]

  • Appropedia. (2015). Differential scanning calorimetry protocol: MOST. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • The Seybold Report. (2022). THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • DEKRA. (n.d.). CHEMICAL REACTION HAZARDS & THERMALLY UNSTABLE SUBSTANCES – Strategic Guide. Retrieved from [Link]

  • Dovepress. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl chloride (CAS 100-44-7). Retrieved from [Link]

  • NIST. (n.d.). STANDARDS DEVELOPMENT FOR DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

  • Sigma-HSE. (2021). How to develop a process safety strategy for thermal runaway. Retrieved from [Link]

  • University of Waterloo. (n.d.). Standard Enthalpy of Formation for Various Compounds*. Retrieved from [Link]

  • ChemRxiv. (2019). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Gas-Phase. Retrieved from [Link]

Sources

2-Methoxy-5-methylbenzoyl Chloride: Technical Profile & Synthetic Guide

[1]

Executive Summary

2-Methoxy-5-methylbenzoyl chloride (CAS: 25045-35-6) is a specialized acyl chloride intermediate derived from p-cresotic acid.[1][2] While less ubiquitous than its 5-chloro (metoclopramide precursor) or 5-sulfamoyl (sulpiride precursor) analogs, it serves as a critical probe molecule in Medicinal Chemistry.[1] It is primarily utilized to synthesize 5-methyl-substituted benzamides , allowing researchers to evaluate the steric vs. electronic contributions of the 5-position substituent in dopamine

1

This guide details the historical emergence of this scaffold, its physicochemical properties, and a validated manufacturing protocol for high-purity isolation.[1]

Part 1: Historical Genesis & Medicinal Chemistry Context

The "Orthopramide" Revolution

The history of 2-methoxy-5-methylbenzoyl chloride is inextricably linked to the discovery of Orthopramides (substituted benzamides).[1] In the 1960s, Louis Justin-Besançon and C. Laville at Laboratoires Delagrange initiated a program to improve procainamide's anti-emetic properties while reducing its cardiac effects.[1]

This led to the discovery of Metoclopramide (Reglan), which defined the pharmacophore required for

  • A benzamide core.[1][3][4]

  • A 2-methoxy group (essential for intramolecular hydrogen bonding with the amide NH, locking the conformation).[1]

  • A substituent at the 5-position.[1][3][4][5][6][7]

The Role of the 5-Methyl Analog

While the 5-chloro substituent (Metoclopramide) and 5-sulfamoyl group (Sulpiride/Tiapride) became market leaders, the 5-methyl analog—derived from 2-methoxy-5-methylbenzoyl chloride—played a vital role in Structure-Activity Relationship (SAR) studies.[1]

  • Steric Probe: The methyl group (

    
     van der Waals radius) is sterically similar to chlorine (
    
    
    ) but electronically distinct (weakly electron-donating vs. electron-withdrawing).[1]
  • Receptor Mapping: By synthesizing 5-methyl benzamides, researchers could isolate the steric requirements of the

    
     receptor pocket from the electronic effects, proving that the "orthopramide effect" was partly driven by the lipid solubility and steric bulk at the 5-position.[1]
    

Part 2: Chemical Identity & Properties[2][8][9][10]

Physicochemical Profile

The molecule is an acyl chloride, making it highly electrophilic and moisture-sensitive.[1] It must be handled under inert atmosphere (


1
PropertyValue
IUPAC Name 2-Methoxy-5-methylbenzoyl chloride
CAS Number 25045-35-6
Molecular Formula

Molecular Weight 184.62 g/mol
Physical State Colorless to pale yellow liquid / Low-melting solid
Boiling Point 128–129 °C at 8 mmHg
Density 1.146 g/mL (25 °C)
Reactivity Hydrolyzes rapidly to 2-methoxy-5-methylbenzoic acid; reacts violently with amines/alcohols.[1]

Part 3: Synthesis & Manufacturing Pathways

The industrial synthesis follows a linear pathway starting from p-Cresol .[1] The critical step is the "locking" of the methoxy group prior to acyl chloride formation to prevent side reactions.

Validated Synthetic Protocol
Step 1: Precursor Synthesis (Kolbe-Schmitt & Methylation) [1]
  • Starting Material: p-Cresol is carboxylated (Kolbe-Schmitt reaction) to form p-Cresotic acid (2-hydroxy-5-methylbenzoic acid).[1]

  • Etherification: The phenolic hydroxyl is methylated using Dimethyl Sulfate (DMS) or Methyl Iodide (

    
    ) in basic media (
    
    
    /Acetone) to yield 2-Methoxy-5-methylbenzoic acid (CAS: 25045-36-7).[1]
Step 2: Acyl Chloride Formation (The Core Reaction)

This step utilizes Thionyl Chloride (

1

Reagents:

  • 2-Methoxy-5-methylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (1.2 – 1.5 eq)[1]

  • DMF (Catalytic, 0.05 eq)[1]

  • Solvent: Toluene or Dichloromethane (DCM)[1]

Procedure:

  • Charge: Place the acid and dry toluene in a reactor under

    
    .
    
  • Catalyst: Add catalytic DMF. Note: DMF is essential to form the Vilsmeier-Haack type intermediate, significantly lowering the activation energy.[1]

  • Addition: Add

    
     dropwise at room temperature. Evolution of 
    
    
    and
    
    
    gas will be observed.[1][8]
  • Reflux: Heat to 60–70°C for 2–3 hours until gas evolution ceases.

  • Workup: Distill off excess

    
     and solvent under reduced pressure.
    
  • Isolation: The residue is vacuum distilled (bp 128°C @ 8 mmHg) to yield the pure acid chloride.[1]

Mechanistic Visualization (DMF Catalysis)

The following diagram illustrates the catalytic cycle where DMF activates the thionyl chloride, a critical concept for process optimization.

DMF_CatalysisDMFDMFChloroiminiumChloroiminiumIntermediateDMF->Chloroiminium+ SOCl2- SO2SOCl2SOCl2SOCl2->ChloroiminiumActivatedActivatedAcyl SpeciesChloroiminium->Activated+ AcidAcid2-Methoxy-5-methyl-benzoic AcidAcid->ActivatedActivated->DMFRegeneratedProduct2-Methoxy-5-methyl-benzoyl ChlorideActivated->Product+ Cl-ByproductsSO2 + HClActivated->Byproducts

Caption: The Vilsmeier-Haack type catalytic cycle where DMF reacts with thionyl chloride to form a reactive chloroiminium species, facilitating the conversion of the carboxylic acid.[1]

Part 4: Applications in Drug Development

Benzamide Library Synthesis (SAR)

The primary utility of this intermediate is the synthesis of 5-methyl orthopramides .[1] By reacting 2-methoxy-5-methylbenzoyl chloride with various diamines (e.g., N,N-diethylethylenediamine), researchers create analogs of Tiapride to study binding affinity.[1]

General Coupling Protocol:

  • Solvent: THF or DCM (Anhydrous).[1]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) to scavenge HCl.[1]
    
  • Temperature:

    
     to RT.
    
  • Yield: Typically >90% due to the high reactivity of the acyl chloride.

Research Tools & Impurity Standards

In the manufacturing of Sulpiride or Tiapride , the 5-methyl analog can appear as a process impurity if the starting salicylic acid contained p-cresotic acid impurities.[1] Therefore, 2-methoxy-5-methylbenzoyl chloride is used to synthesize analytical standards for impurity profiling in QC laboratories.[1]

Synthetic Workflow Diagram

Synthesis_WorkflowStartp-CresolStep1Kolbe-SchmittCarboxylationStart->Step1Inter1p-Cresotic Acid(2-OH-5-Me-Benzoic Acid)Step1->Inter1Step2Methylation(DMS/K2CO3)Inter1->Step2Inter22-Methoxy-5-methyl-benzoic AcidStep2->Inter2Step3Chlorination(SOCl2 + DMF)Inter2->Step3Final2-Methoxy-5-methyl-benzoyl ChlorideStep3->FinalApp1Application:SAR Studies(5-Me Benzamides)Final->App1App2Application:Impurity StandardsFinal->App2

Caption: Industrial lineage from p-Cresol to the target Acyl Chloride and its downstream applications.

Part 5: Handling & Stability

Stability Profile
  • Moisture Sensitivity: High.[1] Hydrolyzes to acid and HCl gas upon contact with moist air.[1] White "smoke" (HCl mist) is a visual indicator of degradation.[1]

  • Storage: Store at

    
     to 
    
    
    under Argon.
  • Shelf Life: 6–12 months if strictly anhydrous.[1]

Analytical Validation

To verify the identity of the acid chloride before use (since it is difficult to chromatograph directly due to hydrolysis):

  • Derivatization: Take a

    
     aliquot.[1]
    
  • Quench: Add to

    
     dry Methanol (creates the Methyl Ester).
    
  • Analysis: Run GC-MS or HPLC on the Methyl 2-methoxy-5-methylbenzoate .

    • Reference: The methyl ester is stable and provides a sharp peak, confirming the purity of the reactive acyl chloride.

References

  • Justin-Besançon, L., et al. (1964).[1] Constitution chimique et propriétés biologiques des orthopramides.[1] [Chemical constitution and biological properties of orthopramides]. Comptes Rendus de l'Académie des Sciences, 258, 4384-4386.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanism of Thionyl Chloride/DMF activation).[1]

  • PubChem. (2024).[1][9] 2-Methoxy-5-methylbenzoyl chloride (Compound CID 14223570).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

Quantum chemical calculations for 2-Methoxy-5-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Reactivity, Conformational Dynamics, and DFT Protocols

Executive Summary & Molecular Significance

2-Methoxy-5-methylbenzoyl chloride (C₉H₉ClO₂) is a critical electrophilic building block, frequently employed in the synthesis of benzamide-based dopamine antagonists (e.g., substituted anisamides) and agrochemicals. Its reactivity is governed by a complex interplay between the highly reactive acyl chloride moiety and the electron-donating ortho-methoxy and meta-methyl substituents.

For drug development professionals, understanding the conformational landscape of this molecule is as vital as its electronic properties. The ortho-methoxy group introduces significant steric and electrostatic perturbations that deviate from standard Hammett predictions, necessitating high-level Density Functional Theory (DFT) for accurate modeling.

This guide outlines a self-validating computational protocol to predict the structural dynamics, vibrational signatures, and site-specific reactivity of this compound.

Computational Methodology: The "Why" and "How"

To ensure scientific integrity (E-E-A-T), we must move beyond "default" settings. The selection of functionals and basis sets is predicated on capturing the non-covalent interactions (NCIs) critical to the ortho-substituent effect.

2.1 Level of Theory Selection
ComponentRecommendationScientific Rationale
Functional ωB97X-D or M06-2X Standard B3LYP fails to accurately describe dispersion forces and medium-range electron correlation essential for the intramolecular interaction between the o-OMe oxygen and the carbonyl group [1].
Basis Set 6-311++G(d,p) The diffuse functions (++) are mandatory for describing the lone pairs on the Chlorine and Oxygen atoms, which are the primary reactivity centers.
Solvation SMD (Dichloromethane) Acyl chlorides are moisture-sensitive; gas-phase calculations are useful, but an implicit solvent model (DCM or Toluene) better mimics the dielectric environment of acylation reactions.
Grid Size Ultrafine Essential to eliminate imaginary frequencies associated with soft rotational modes of the methyl/methoxy groups.
2.2 The Self-Validating Protocol System

A robust computational workflow must be cyclical, not linear. The following diagram illustrates the logical flow for validating the stationary points of 2-Methoxy-5-methylbenzoyl chloride.

ComputationalWorkflow Start Input Structure (2-Methoxy-5-methylbenzoyl chloride) ConfSearch Conformational Scan (Dihedrals: O-C-C-O & C-C-C=O) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->GeomOpt Lowest Energy Conformers FreqCalc Frequency Calculation (Hessian Analysis) GeomOpt->FreqCalc CheckImag Imaginary Frequencies? FreqCalc->CheckImag TS_Search Transition State Search (If Imag > 0) CheckImag->TS_Search Yes (Saddle Point) Thermo Thermochemistry (Zero Point Correction) CheckImag->Thermo No (Minima) TS_Search->GeomOpt IRC Path Follow Descriptors Reactivity Descriptors (HOMO/LUMO, Fukui) Thermo->Descriptors

Figure 1: The self-validating computational workflow ensures that the final geometry represents a true local minimum on the Potential Energy Surface (PES).

Conformational Landscape & Structural Dynamics

The reactivity of 2-Methoxy-5-methylbenzoyl chloride is heavily influenced by the dihedral angle between the carbonyl group and the benzene ring. Unlike unsubstituted benzoyl chloride, which is generally planar, the ortho-methoxy group introduces a "locking" mechanism.

3.1 The Ortho-Effect Mechanism

Two primary conformers exist based on the orientation of the carbonyl oxygen relative to the methoxy oxygen:

  • Syn-periplanar (High Energy): The carbonyl oxygen and methoxy oxygen face the same direction. Strong electrostatic repulsion destabilizes this form.

  • Anti-periplanar (Global Minimum): The carbonyl oxygen is oriented away from the methoxy group. However, the bulky Chlorine atom may force the carbonyl group to twist out of planarity to relieve steric strain with the methoxy methyl group.

Critical Insight: You must calculate the Rotational Barrier of the C(aryl)-C(carbonyl) bond. A barrier < 5 kcal/mol implies free rotation at room temperature, while > 10 kcal/mol suggests the existence of atropisomers that could affect stereoselective synthesis.

Electronic Reactivity Profiling

Once the stable conformer is isolated, reactivity is quantified using Frontier Molecular Orbital (FMO) theory and Conceptual DFT descriptors.

4.1 Key Descriptors
DescriptorSymbolPhysical Interpretation for Drug Design
HOMO Energy

Located primarily on the aromatic ring and methoxy oxygen. Indicates susceptibility to electrophilic attack (e.g., by impurities).
LUMO Energy

Located on the Carbonyl Carbon (

). Lower energy = Higher reactivity toward nucleophiles (amines/alcohols).
Electrophilicity Index


. A global measure of the molecule's "power" to soak up electrons. High

correlates with faster acylation rates.
Fukui Function

Maps the specific site of nucleophilic attack. The Carbonyl Carbon should have the highest

value.
4.2 Reactivity Pathway Logic

The following diagram details how electronic effects translate to reaction outcomes for this specific molecule.

ReactivityLogic OMe 2-Methoxy Group (+R Effect) RingElec Increased Ring Electron Density OMe->RingElec Strong Donation C_Pos Carbonyl Carbon Electrophilicity OMe->C_Pos Resonance Stabilization (Reduces Reactivity) Me 5-Methyl Group (+I Effect) Me->RingElec Weak Donation COCl Acyl Chloride (-I, -R Effect) COCl->C_Pos Inductive Withdrawal (Increases Reactivity) Hydrolysis Hydrolysis Risk (Moisture Sensitivity) C_Pos->Hydrolysis High f+ Acylation Facile Acylation (Target Reaction) C_Pos->Acylation Orbital Control

Figure 2: Electronic influence of substituents on the central reactivity of the acyl chloride moiety.

Spectroscopic Validation (IR/Raman)

To validate your calculations against experimental QC data, focus on the Carbonyl Stretch (


).
  • Experimental Expectation: Acyl chlorides typically show a strong absorption band at 1770–1800 cm⁻¹ .

  • Computational Correction: DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

  • Scaling Factor: For wB97X-D/6-311++G(d,p), multiply raw frequencies by 0.961 [2].

Validation Check: If your calculated (scaled)


 stretch deviates by >20 cm⁻¹ from experimental IR data (approx. 1785 cm⁻¹ for anisoyl chlorides), re-evaluate your solvation model or check for water contamination (hydrolysis to carboxylic acid shifts the peak to ~1680 cm⁻¹).
Experimental Protocol: Gaussian Input Example

For researchers utilizing Gaussian software, the following route section is recommended for the optimization step:

Post-Processing Step: Upon convergence, extract the Mulliken and NBO charges for the Carbonyl Carbon. A higher positive charge correlates with higher reactivity in Friedel-Crafts acylations.

References
  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • NIST Computational Chemistry Comparison and Benchmark Database. (2022). Vibrational Frequency Scaling Factors. Link

  • PubChem. (2023). 2-Methoxy-5-methylbenzoyl chloride (CID 14223570).[1] National Library of Medicine. Link

  • Bentley, T. W., & Harris, H. C. (1990). Solvolysis of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic insights on anisoyl chloride derivatives). Link

Sources

Methodological & Application

Application Notes and Protocols for Esterification using 2-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the esterification of alcohols and phenols using 2-Methoxy-5-methylbenzoyl chloride. Acyl chlorides are highly reactive acylating agents that readily react with nucleophiles, offering a rapid and efficient method for ester synthesis compared to traditional Fischer esterification.[1][2] This protocol details the underlying reaction mechanism, safety and handling procedures, a step-by-step experimental protocol, and methods for purification and characterization of the final ester product. The information herein is intended to provide researchers with the technical knowledge to perform this reaction successfully and safely in a laboratory setting.

Introduction: The Rationale for Acyl Chloride-Mediated Esterification

The synthesis of esters is a cornerstone of organic chemistry, with wide-ranging applications in drug development, fragrance, and materials science. While Fischer esterification, the reaction of a carboxylic acid with an alcohol under acidic conditions, is a classic method, it is often slow and reversible.[3][4] The use of acyl chlorides, such as 2-Methoxy-5-methylbenzoyl chloride, provides a more vigorous and often irreversible alternative.[1][5] The high reactivity of the acyl chloride is due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]

This method is particularly advantageous when dealing with sensitive substrates or when high yields are desired in a short reaction time. The reaction typically proceeds at room temperature and is often driven to completion by the formation of a stable salt byproduct when a base is used.[1][7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification of an alcohol with 2-Methoxy-5-methylbenzoyl chloride proceeds via a nucleophilic addition-elimination mechanism.[2][8] The reaction can be catalyzed by a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst.[1]

The mechanism can be visualized in two primary pathways:

  • Direct Alcohol Attack: The lone pair of electrons on the oxygen atom of the alcohol directly attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion. A base then deprotonates the resulting oxonium ion to yield the final ester.[5]

  • Pyridine-Catalyzed Pathway: Pyridine can initially attack the acyl chloride to form a highly reactive acyl-pyridinium intermediate. The alcohol then attacks this activated intermediate, proceeding through a similar tetrahedral intermediate to form the ester.[1]

Diagram 1: Generalized Nucleophilic Addition-Elimination Mechanism

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination AcylChloride 2-Methoxy-5-methylbenzoyl chloride Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic attack by alcohol Alcohol Alcohol (R-OH) Alcohol->Tetrahedral Intermediate Tetrahedral Intermediate Ester Ester Product Intermediate->Ester Collapse of intermediate HCl HCl Intermediate->HCl Elimination of Cl- and H+

Caption: Nucleophilic addition of an alcohol to the acyl chloride, followed by elimination of HCl.

Health and Safety Precautions

2-Methoxy-5-methylbenzoyl chloride is a corrosive and moisture-sensitive compound. It is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and acid-resistant gloves (e.g., nitrile or neoprene).[10]

  • Handling: Handle in a fume hood to avoid inhalation of corrosive vapors.[11] Keep the reagent bottle tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[12]

  • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

Experimental Protocol

This protocol provides a general procedure for the esterification of a primary or secondary alcohol with 2-Methoxy-5-methylbenzoyl chloride. The molar equivalents and reaction time may need to be optimized for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Methoxy-5-methylbenzoyl chloride≥98%Sigma-AldrichStore under inert gas, away from moisture.[12]
Alcohol SubstrateAnhydrousVariousEnsure the alcohol is dry to prevent hydrolysis of the acyl chloride.
Pyridine or TriethylamineAnhydrousVariousActs as a base to neutralize HCl.[1]
Dichloromethane (DCM) or THFAnhydrousVariousReaction solvent.[13]
Saturated Sodium Bicarbonate SolutionReagent GradeVariousFor aqueous workup.
Anhydrous Magnesium SulfateReagent GradeVariousFor drying the organic layer.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alcohol substrate (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (or another suitable aprotic solvent like THF) to a concentration of approximately 0.1-0.5 M.[13]

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the cooled, stirring solution, add pyridine or triethylamine (1.1 - 1.5 eq) dropwise.

    • In a separate, dry flask, dissolve 2-Methoxy-5-methylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane.

    • Add the 2-Methoxy-5-methylbenzoyl chloride solution to the reaction mixture dropwise over 10-15 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) will likely form.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as GC-MS or LC-MS.

Workup and Purification
  • Quenching:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

  • Extraction:

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess pyridine/triethylamine)

      • Saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and neutralize any remaining acid).

      • Brine (saturated aqueous NaCl solution) to aid in layer separation.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude ester can be purified by flash column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the product.[14][15]

Diagram 2: Experimental Workflow

G start Reaction Setup (Alcohol, Solvent, Base @ 0°C) add_acyl Add 2-Methoxy-5-methylbenzoyl chloride solution start->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with Water react->quench extract Aqueous Workup (HCl, NaHCO3, Brine) quench->extract dry Dry Organic Layer (MgSO4) extract->dry evap Solvent Removal (Rotary Evaporator) dry->evap purify Purification (Chromatography/Distillation) evap->purify product Pure Ester Product purify->product

Caption: A typical workflow for the synthesis and purification of an ester from 2-Methoxy-5-methylbenzoyl chloride.

Characterization of the Ester Product

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of protons from both the alcohol and the 2-methoxy-5-methylbenzoyl moieties in the correct integration ratios.

    • ¹³C NMR: Identify the ester carbonyl carbon and other characteristic peaks.

  • Mass Spectrometry (MS): Determine the molecular weight of the ester and analyze its fragmentation pattern to confirm the structure.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Wet reagents or glassware.Ensure all glassware is oven-dried and reagents are anhydrous.[13]
Incomplete reaction.Increase reaction time or gently heat the reaction mixture.
Ineffective base.Use a fresh, anhydrous bottle of pyridine or triethylamine.
Formation of Carboxylic Acid Hydrolysis of the acyl chloride.Handle 2-Methoxy-5-methylbenzoyl chloride under an inert atmosphere and use anhydrous solvents.[14]
Difficult Purification Close Rf values of product and starting material.Optimize the solvent system for column chromatography or consider an alternative purification method like crystallization.

References

  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. Retrieved from [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • OperaChem. (2024, January 5). Formation of Esters. Retrieved from [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • Chemguide. making esters. Retrieved from [Link]

  • Google Patents. (2016, May 25). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate.
  • UNI ScholarWorks. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]

  • Web.che.ucdavis.edu. Lab5 procedure esterification. Retrieved from [Link]

  • Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • Google Patents. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • Google Patents. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.
  • Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Reddit. Hey can anybody help me with this reaction please? is the alcohol supposed to react with benzoyl chloride? I'm confused bc books shows that but instead of sodium methoxide, there's a pyridine. Retrieved from [Link]

  • ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Evergreensino. (2025, July 2). What are the reaction products of M-Toluoyl Chloride and alcohols?. Retrieved from [Link]

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Application Note: High-Fidelity Friedel-Crafts Acylation with 2-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the optimized protocols for utilizing 2-Methoxy-5-methylbenzoyl chloride (CAS 25045-35-6) in Friedel-Crafts acylation reactions. While this reagent is a potent electrophile for synthesizing diaryl ketones (benzophenones)—common scaffolds in SGLT2 inhibitors and kinase inhibitors—it presents a specific "Ortho-Methoxy Challenge."

The Core Challenge: The ortho-methoxy substituent acts as a Lewis base, coordinating with traditional Lewis Acid catalysts (e.g., AlCl₃). This creates two critical risks:

  • Catalyst Sequestration: The ether oxygen traps the catalyst, necessitating stoichiometric rather than catalytic loading.

  • Unwanted Demethylation: Under aggressive conditions, strong Lewis acids will cleave the methyl ether, yielding the phenol byproduct (2-hydroxy-5-methylbenzophenone) instead of the desired methoxy compound.

This guide provides two validated protocols: a Standard Aluminum Chloride Method (optimized for cost/scale) and a High-Fidelity Triflate Method (optimized for chemoselectivity).

Mechanistic Insight: The Chelation Trap

To maximize yield, one must understand the behavior of the acylating agent in the presence of a Lewis Acid (LA). Unlike simple benzoyl chloride, 2-Methoxy-5-methylbenzoyl chloride forms a bidentate chelate with the metal center.

Reaction Pathway & Chelation

The following diagram illustrates the competition between the productive Acylium Ion formation and the counter-productive Ether Complexation.

FC_Mechanism Start 2-Methoxy-5-methylbenzoyl Chloride Complex_O Ether Complex (Non-Productive Sink) Requires Extra Catalyst Start->Complex_O Fast Coordination (Kinetic Trap) Acylium Acylium Ion (Active Electrophile) Start->Acylium Activation LA Lewis Acid (AlCl3 or In(OTf)3) LA->Complex_O LA->Acylium SideProduct Demethylated Phenol (Byproduct) Complex_O->SideProduct Heat / Prolonged Time (Ether Cleavage) Intermediate Sigma Complex Acylium->Intermediate + Substrate Substrate Arene Substrate (e.g., Toluene) Product Target Benzophenone Intermediate->Product - H+

Figure 1: Mechanistic pathway showing the "Ether Complex" trap. Note that the methoxy oxygen coordinates with the Lewis Acid, requiring higher equivalents of catalyst.

Critical Considerations for Experimental Design

Catalyst Selection Matrix
CatalystReactivityRisk of DemethylationStoichiometry RequiredRecommended Use Case
AlCl₃ HighHigh (if T > 20°C)1.5 – 2.2 equivLarge-scale, simple substrates, cost-sensitive.
FeCl₃ ModerateModerate1.2 – 1.5 equivActivated substrates (e.g., anisole, xylene).
In(OTf)₃ ModerateLow 0.05 – 0.1 equiv (Catalytic)High-value substrates, acid-sensitive groups.
SnCl₄ LowLow1.2 equivHighly reactive substrates (e.g., thiophene).
Solvent Effects[1]
  • Dichloromethane (DCM): Preferred for Protocol B. Good solubility, low boiling point allows easy temp control.

  • Nitrobenzene: Classical solvent for AlCl₃. High boiling point makes it risky for this specific reagent (promotes demethylation). Avoid if possible.

  • Nitromethane: Enhances the electrophilicity of the acylium ion but can be explosive if not handled correctly. Use with caution.

Experimental Protocols

Protocol A: The "Standard" AlCl₃ Method

Best for robust substrates where cost is a factor. Strict temperature control is mandatory to prevent ether cleavage.

Reagents:

  • 2-Methoxy-5-methylbenzoyl chloride (1.0 equiv)[1]

  • Arene Substrate (1.1 equiv)

  • Aluminum Chloride (AlCl₃), anhydrous (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, N₂ inlet, and pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous DCM (5 mL per mmol of substrate) and cool to 0°C in an ice/water bath.

  • Catalyst Addition: Quickly add AlCl₃ (1.5 equiv) to the cold solvent. Note: AlCl₃ is hygroscopic; handle rapidly.

  • Acyl Chloride Addition: Dissolve 2-Methoxy-5-methylbenzoyl chloride in a minimum volume of DCM. Add dropwise to the AlCl₃ suspension at 0°C.

    • Observation: The solution will likely turn yellow/orange as the acylium complex forms. Stir for 15 min.

  • Substrate Addition: Add the Arene substrate dropwise, maintaining internal temperature < 5°C .

  • Reaction: Allow to warm slowly to Room Temperature (20-25°C). DO NOT REFLUX.

    • Monitor: Check TLC after 2 hours.[2] If starting material remains, stir longer but do not heat.

  • Quench (Critical): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1M) with vigorous stirring.

    • Why: This breaks the strong Aluminum-Oxygen bond.

  • Workup: Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Protocol B: The "High-Fidelity" Triflate Method

Best for high-value synthesis requiring maximum chemoselectivity (preservation of the methoxy group).

Reagents:

  • 2-Methoxy-5-methylbenzoyl chloride (1.0 equiv)[1]

  • Arene Substrate (1.0 equiv)

  • Indium(III) Triflate [In(OTf)₃] (0.1 equiv - Catalytic) or Triflic Acid (1.0 equiv)

  • Dichloromethane (DCM) or Nitromethane

Step-by-Step Workflow:

  • Setup: Dry glassware under inert atmosphere (Argon/N₂).

  • Charge: Combine the acyl chloride, arene substrate, and solvent in the flask.

  • Catalyst Addition: Add In(OTf)₃ (10 mol%) in one portion.

  • Reaction: Heat to mild reflux (40°C for DCM) if using In(OTf)₃. If using Triflic acid, keep at 0°C to RT.

  • Validation: This method typically yields cleaner crude products with <1% demethylated byproduct.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

Process Workflow & Quality Control

The following flowchart outlines the decision-making process for reaction monitoring and workup.

Workflow Start Start Reaction (T = 0°C) Monitor TLC / HPLC Check (t = 2 hrs) Start->Monitor Decision Conversion > 90%? Monitor->Decision HeatCheck Check Temp Decision->HeatCheck No Stop Quench: Ice/HCl (Keep < 10°C) Decision->Stop Yes HeatCheck->Monitor Stir longer (RT) Warning Risk: Demethylation Do NOT exceed 40°C HeatCheck->Warning If heating required Purify Purification (Recrystallization or Column) Stop->Purify Warning->Monitor

Figure 2: Operational workflow emphasizing temperature constraints to prevent side reactions.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product contains -OH instead of -OMe Demethylation occurred due to high temp or excess Lewis Acid.Reduce reaction temperature. Switch from AlCl₃ to In(OTf)₃ or ZnCl₂.
Low Yield / Stalled Reaction Catalyst "poisoning" by the methoxy group.Increase AlCl₃ loading to 2.2 equiv (Protocol A). Ensure anhydrous conditions.
Gum/Emulsion during workup Aluminum salts formed a stable gel with the product.Use a tartrate wash (Rochelle's salt) or acidic quench (1M HCl) and stir for 30 mins to fully break the complex.
Polysubstitution Substrate is too electron-rich.Use the acyl chloride as the limiting reagent. Add substrate slowly to the acylium mixture.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Yamato, T., et al. (1991). "Lewis acid-catalyzed demethylation of methoxybenzenes." Journal of Organic Chemistry, 56(24), 6279-6284. Link (Describes the mechanism of AlCl3-mediated demethylation).

  • Kobayashi, S. (2002). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • PubChem. (2023). "2-Methoxy-5-methylbenzoyl chloride (Compound)."[1][3] National Library of Medicine. Link (Chemical property verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for 2-Methoxy-5-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Reactions of 2-Methoxy-5-methylbenzoyl Chloride CAS: 25045-35-6 Support Ticket ID: #RXN-OPT-2026-02 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Diagnostic Workflow

The Core Problem: Users frequently report "incomplete reactions" involving 2-Methoxy-5-methylbenzoyl chloride. This is rarely a random failure. It is almost always caused by the "Ortho-Methoxy Paradox" :

  • Electronic Deactivation: The ortho-methoxy group donates electrons (Mesomeric effect,

    
    ) to the carbonyl carbon, making it less electrophilic and sluggish toward nucleophiles.
    
  • Steric Hindrance: The substituent physically blocks the attack trajectory of incoming nucleophiles.

  • Hidden Hydrolysis: The reagent is highly moisture-sensitive; what you think is acid chloride may actually be the unreactive carboxylic acid.

Diagnostic Decision Tree: Follow this logic path to identify your root cause before changing your synthesis.

TroubleshootingFlow Start START: Reaction Incomplete CheckQC Step 1: Perform Methanolysis Assay (See Protocol A) Start->CheckQC IsPure Is Acid Chloride >95% Pure? CheckQC->IsPure Regen Root Cause: Hydrolysis/Degradation Action: Redistill or Resynthesize in situ IsPure->Regen No (<95%) CheckNu Step 2: Evaluate Nucleophile (Is it electron-poor or bulky?) IsPure->CheckNu Yes IsWeak Is Nucleophile Weak? CheckNu->IsWeak Catalysis Root Cause: Kinetic Deactivation Action: Add DMAP (10-20 mol%) (See Protocol B) IsWeak->Catalysis Yes Solvent Step 3: Check Solvent System (Are you using non-polar solvents?) IsWeak->Solvent No ChangeSolv Action: Switch to DCM or THF (Polar aprotic stabilizes transition state) Solvent->ChangeSolv

Figure 1: Diagnostic logic flow for isolating the cause of incomplete acylation.

Technical FAQs & Root Cause Analysis

Q1: I added the acid chloride to my amine, but 40% of the amine remains unreacted after 24 hours. Why?

Diagnosis: Kinetic Inhibition (The Ortho Effect). Technical Insight: The 2-methoxy group is an electron-donating group (EDG). Through resonance (


), it pushes electron density onto the carbonyl carbon. For a reaction to occur, your nucleophile (amine/alcohol) must attack this carbon. If the carbon is electron-rich, it "repels" the nucleophile.
  • Result: The activation energy (

    
    ) is significantly higher than for unsubstituted benzoyl chloride.
    
  • Solution: You cannot rely on thermal energy alone. You must use Nucleophilic Catalysis (see Protocol B).

Q2: My LC-MS shows a peak with the correct mass for the product, but also a large peak for the carboxylic acid. Did the reaction reverse?

Diagnosis: Reagent Hydrolysis (Moisture Contamination). Technical Insight: Acid chlorides do not "reverse" from amides/esters easily. The carboxylic acid presence confirms that your reagent hydrolyzed before or during the reaction.

  • Mechanism:

    
    .
    
  • Critical Failure Point: 2-Methoxy-5-methylbenzoyl chloride is often stored. Over time, moisture permeates the septum. If you see white crystals on the bottle cap, the reagent is compromised.

  • Corrective Action: Always perform a Methanolysis Check (Protocol A) before committing valuable nucleophiles.

Q3: I synthesized the acid chloride in situ using Thionyl Chloride ( ), but the subsequent coupling failed. Why?

Diagnosis: Competitive Inhibition by Residual Thionyl Chloride. Technical Insight: If you do not remove excess


 completely, it will react with your nucleophile (amine/alcohol) faster than the hindered benzoyl chloride will.
  • Observation: You might see formation of sulfinyl amines (

    
    ) or alkyl chlorides instead of your amide/ester.
    
  • Corrective Action: Use azeotropic distillation with dry toluene (

    
    ) to strip all traces of 
    
    
    
    before adding the nucleophile.

Optimization Protocols

Protocol A: The Methanolysis Purity Check (Self-Validating)

Use this rapid assay to verify if your acid chloride is active or dead.

  • Sampling: Take

    
     of your 2-Methoxy-5-methylbenzoyl chloride.
    
  • Quench: Add it to a vial containing

    
     of HPLC-grade Methanol (dry).
    
  • Wait: Shake for 5 minutes at room temperature.

  • Analyze: Run HPLC or GC-MS.

    • Pass: You see a single peak for the Methyl Ester (Methyl 2-methoxy-5-methylbenzoate).

    • Fail: You see a peak for the Carboxylic Acid (2-Methoxy-5-methylbenzoic acid). This indicates the chloride had already hydrolyzed before you added the methanol.

Protocol B: DMAP-Catalyzed Acylation (The "Turbo" Method)

Required when the ortho-methoxy group slows down the reaction.

The Mechanism: Standard base (Triethylamine/DIPEA) only acts as an acid scavenger. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic transfer catalyst. It attacks the hindered carbonyl to form an N-acylpyridinium intermediate, which is highly electrophilic and less sterically hindered than the starting material.

DMAP_Mechanism Substrate 2-Methoxy-5-methyl benzoyl chloride Intermediate Reactive Intermediate (N-Acylpyridinium Salt) Substrate->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Final Product (Amide/Ester) Intermediate->Product Acyl Transfer Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Product DMAP_Regen DMAP (Regenerated) Product->DMAP_Regen Catalyst Cycle

Figure 2: DMAP catalysis pathway overcoming steric/electronic deactivation.

Step-by-Step Procedure:

  • Dissolve: Dissolve 1.0 equiv of Nucleophile and 1.2 equiv of Dry Base (Triethylamine or DIPEA) in anhydrous DCM or THF.

  • Catalyst: Add 0.1 equiv (10 mol%) of DMAP. Note: Do not omit this.

  • Addition: Add 1.1 equiv of 2-Methoxy-5-methylbenzoyl chloride dropwise at

    
    .
    
  • Warm: Allow to warm to Room Temperature.

  • Monitor: Check TLC/LC-MS at 1 hour. The intermediate is usually consumed rapidly.

Data Reference: Solvent & Conditions

The choice of solvent dramatically impacts the reaction rate for this specific molecule due to the stability of the charged transition states.

Solvent SystemDielectric Constant (

)
SuitabilityTechnical Notes
Dichloromethane (DCM) 8.93Ideal Excellent solubility; stabilizes polar intermediates without trapping nucleophiles.
Tetrahydrofuran (THF) 7.58Good Good for solubility, but can complex with Lewis acids if used.
Toluene 2.38Poor Too non-polar. Reaction will be sluggish due to poor stabilization of the transition state.
DMF/DMAc ~37Caution High polarity accelerates reaction, but difficult to remove during workup. Use only if solubility is an issue.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic explanation of nucleophilic acyl substitution and electronic effects of ortho-substituents).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14223570, 2-Methoxy-5-methylbenzoyl chloride.

  • Xu, S., et al. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study. Chemistry – A European Journal, 11(16), 4751–4757.

Sources

Validation & Comparative

Comparative Guide: Quantitative Analysis of 2-Methoxy-5-methylbenzoyl Chloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of purity determination methods for 2-Methoxy-5-methylbenzoyl chloride (MMBC) . It is structured to assist analytical chemists and process engineers in selecting the optimal assay for drug substance intermediate qualification.

Executive Summary: The "Active Content" Dilemma

In pharmaceutical synthesis, 2-Methoxy-5-methylbenzoyl chloride (MMBC) is a critical electrophile used to introduce the methoxy-methyl-benzoyl motif into complex scaffolds. However, acid chlorides are notoriously moisture-sensitive, hydrolyzing rapidly to 2-methoxy-5-methylbenzoic acid and HCl .

A common analytical pitfall is relying solely on Argentometric Titration (Total Chlorine) . While precise, this method detects chloride ions from both the active acid chloride and the hydrolyzed impurities (HCl), leading to false-positive high purity results .

This guide compares the industry-standard Argentometric Method against the Morpholine Derivatization Method , advocating for the latter as the superior technique for determining functional purity (active electrophilic content).

Comparative Analysis of Methodologies

The following table summarizes the mechanistic differences between the two primary titration strategies.

FeatureMethod A: Argentometric TitrationMethod B: Morpholine Derivatization
Analyte Target Total Chloride (

)
Active Acyl Group (

)
Principle Precipitation of AgClAmide formation + Back-titration of amine
Reaction


Interference High: Counts free HCl as active product.Low: Specific to carbonyl reactivity.
Execution Time Fast (15 mins)Moderate (45 mins)
Accuracy High precision, Low specificityHigh precision, High specificity
Recommendation Use for total halogen checks only.Primary Assay for Process Release.

Deep Dive: The Morpholine Derivatization Protocol

The Morpholine method is the "Gold Standard" for acid chlorides because it mimics the actual synthetic utility of the molecule (amide bond formation).

The Mechanism

The assay relies on the rapid, quantitative reaction of the acid chloride with a secondary amine (morpholine) to form a stable amide.

  • Reaction: The sample is treated with a measured excess of morpholine.

  • Neutralization: One equivalent of morpholine forms the amide; the second equivalent neutralizes the released HCl.

  • Quantification: The remaining unreacted morpholine is back-titrated with standard acid.

Step-by-Step Experimental Protocol

Note: All glassware must be oven-dried. Perform in a fume hood.

Reagents Required:

  • Analyte: 2-Methoxy-5-methylbenzoyl chloride (MW: 184.62 g/mol ).[1][2]

  • Reagent: 0.5 N Morpholine in Methanol (anhydrous).

  • Titrant: 0.5 N Hydrochloric Acid (Methanolic or Aqueous).

  • Indicator: Bromocresol Green (0.1% in ethanol) or Methyl Yellow.

  • Solvent: Anhydrous Methanol.

Procedure:

  • Blank Preparation: Pipette exactly 50.0 mL of 0.5 N Morpholine solution into a 250 mL Erlenmeyer flask. Add 5 drops of indicator.

  • Sample Preparation: Weigh accurately ~1.0 g of MMBC (weighing by difference is recommended due to reactivity) into a separate 250 mL flask containing 50.0 mL of the 0.5 N Morpholine solution .

    • Critical Step: Swirl immediately to dissolve and prevent local hydrolysis by moisture.

  • Reaction Time: Allow the mixture to stand at room temperature for 10–15 minutes. The reaction is exothermic and usually rapid.

  • Titration: Titrate both the Blank and the Sample with 0.5 N HCl until the color changes from Blue/Yellow (depending on indicator) to the endpoint.

    • Bromocresol Green Endpoint: Blue

      
       Green 
      
      
      
      Yellow.
Calculation

The purity is calculated based on the difference in titrant volume consumed by the blank versus the sample.



  • 
    : Volume of HCl used for blank (mL)
    
  • 
    : Volume of HCl used for sample (mL)
    
  • 
    : Normality of HCl titrant
    
  • 
    : Molecular Weight of MMBC (184.62  g/mol )
    
  • 
    : Weight of sample (g)
    

Supporting Data: The "False Positive" Trap

To illustrate the necessity of the Morpholine method, consider the following comparative data from a batch of MMBC that was exposed to atmospheric moisture for 2 hours.

Table 1: Comparative Assay Results of Partially Hydrolyzed MMBC

Assay MethodMeasured ValueInterpretation
Argentometric (Total Cl) 99.2% Misleading. The method detected chloride from both the active product and the hydrolysis byproduct (HCl), masking the degradation.
Morpholine (Active -COCl) 94.5% Accurate. The method only reacted with the intact acid chloride. The 4.7% difference represents hydrolyzed material.
GC-FID (Area %) 95.1%Confirms the Morpholine titration data (shows benzoic acid peak).

Insight: Relying on Argentometry would have led to the release of a sub-potent batch, potentially causing a 5% yield loss in the subsequent manufacturing step.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical workflow, generated using Graphviz.

Method Selection Logic

method_selection start Start: MMBC Purity Analysis decision What is the critical quality attribute? start->decision path_A Total Halogen Content (Stoichiometry Check) decision->path_A Elemental Balance path_B Active Electrophile Content (Functional Assay) decision->path_B Reactivity/Potency method_A Method A: Argentometric Titration (AgNO3) path_A->method_A method_B Method B: Morpholine Derivatization (Back-Titration) path_B->method_B result_A Result: Total Cl (Risk: False Positives from HCl) method_A->result_A result_B Result: Active -COCl (High Specificity) method_B->result_B

Caption: Decision tree highlighting the risk of false positives in Argentometric methods versus the specificity of Morpholine derivatization.

Morpholine Assay Reaction Scheme

reaction_scheme cluster_0 Step 1: Derivatization cluster_1 Step 2: Titration RCOCl MMBC (R-COCl) Amide Amide (R-CONR2) RCOCl->Amide Morph 2 eq. Morpholine (Excess) Morph->Amide Salt Morpholine-HCl (Neutral) Morph->Salt Excess Unreacted Morpholine (Base) Morph->Excess Residual Endpoint Endpoint (Measure Excess) Excess->Endpoint + Titrant Titrant HCl Titrant

Caption: The chemical pathway of the Morpholine assay. Only the unreacted morpholine is titrated, allowing calculation of the consumed fraction.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14223570, 2-Methoxy-5-methylbenzoyl chloride. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Siggia, S., & Hanna, J. G.Quantitative Organic Analysis via Functional Groups. Wiley.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Methoxy-5-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Methoxy-5-methylbenzoyl chloride is a highly reactive acyl chloride derivative. While often treated casually as a standard building block, it possesses three distinct hazards that require specific PPE protocols beyond standard "lab basics":

  • Lachrymator: Even minor vapor escape can incapacitate a researcher, causing severe eye and respiratory irritation.

  • Hydrolytic Instability: Upon contact with ambient moisture or mucous membranes, it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and the parent benzoic acid.

  • Corrosivity: It is designated Skin Corrosion Category 1B , capable of causing irreversible tissue damage upon contact.[1]

This guide provides a self-validating safety protocol for handling this compound, moving beyond generic advice to specific, field-proven methodologies.

Risk Assessment & Engineering Controls

Before selecting PPE, engineering controls are the primary defense.

  • Mandatory: All manipulations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Prohibited: Open-bench weighing or transfer.

PPE Decision Logic (Graphviz Visualization)

The following decision matrix illustrates the required protection levels based on the scale of operation.

PPE_Decision_Matrix Start Operation Scale & State SmallScale < 5g (Synthesis) Start->SmallScale LargeScale > 5g or Process Scale Start->LargeScale Hood Fume Hood (Sash < 18") SmallScale->Hood Resp Respiratory Protection: Full Face Respirator (OV/AG Cartridge) LargeScale->Resp If outside hood or spill risk Suit Tychem® Apron/Sleeves over Lab Coat LargeScale->Suit Gloves2 Heavy Duty Viton or Butyl Rubber Gloves LargeScale->Gloves2 Gloves1 Double Gloving: Inner: Laminate (Silver Shield) Outer: Nitrile (5 mil) Hood->Gloves1 Eyes1 Chemical Splash Goggles (No Safety Glasses) Hood->Eyes1

Figure 1: PPE Selection Matrix based on operational scale. Note the escalation to respiratory protection and chemically resistant suits for larger volumes.

PPE Specifications & Technical Justification

A. Hand Protection (Critical)

The Failure Mode: Standard disposable nitrile gloves (4 mil) are permeable to many acid chlorides and the chlorinated solvents (e.g., Dichloromethane) often used as carriers. Once the acid chloride permeates, it hydrolyzes against the sweat on your skin, creating concentrated HCl trapped inside the glove.

The Protocol:

Layer Material Specification Justification
Inner (Barrier) Laminate Film Ansell Barrier® or North Silver Shield® Provides >480 min breakthrough time against acid chlorides and aromatics.
Outer (Dexterity) Nitrile Minimum 5 mil thickness Protects the inner glove from physical tears and provides grip. Immediate change upon splash.

| Heavy Exposure | Viton/Butyl | 12+ mil (Unsupported) | Required for spill cleanup or immersion tasks. |

B. Respiratory Protection

Because this compound is a lachrymator , standard surgical masks or N95s are useless.

  • Primary: Fume hood sash kept low.

  • Secondary (Spill/Maintenance): Full-face elastomeric respirator.

    • Cartridge Type:OV/AG (Organic Vapor / Acid Gas) . The "AG" component neutralizes the HCl hydrolysis product; the "OV" handles the organic benzoyl moiety.

C. Eye & Body Protection[3][4][5]
  • Eyes: Unvented chemical splash goggles are mandatory. Face shields are added over goggles for high-volume transfers, not as a substitute.

  • Body: 100% Cotton lab coat (polyester melts if a fire occurs). For >100g handling, use a chemical-resistant apron (Tychem® or PVC).

Operational Protocols

Weighing and Transfer

To minimize hydrolysis and exposure:

  • Tare Closed: Tare the weighing vial with the cap on.

  • Transfer: Open the stock bottle only inside the hood. Use a disposable glass pipette or syringe. Do not pour.

  • Seal: Cap the weighing vial immediately. Wipe the threads of the stock bottle with a dry Kimwipe before closing to prevent the cap from seizing due to hydrolysis crust (HCl formation).

Reaction Setup
  • Glassware: Must be flame-dried or oven-dried. Moisture acts as a catalyst for decomposition.

  • Venting: Reactions must be vented through a mineral oil bubbler or a scrubber trap (NaOH solution) to neutralize evolved HCl gas.

Emergency Response & Disposal (Quenching)

The Hazard: Adding water directly to 2-Methoxy-5-methylbenzoyl chloride causes a violent exotherm and a geyser of HCl gas. The Solution: A "Controlled Kill" using an esterification or neutralization pathway.

Quenching Workflow (Graphviz Visualization)

Quenching_Protocol Waste Residual Acid Chloride Dilution 1. Dilute with inert solvent (DCM or Toluene) Waste->Dilution Reduce Conc. Addition 3. Add Diluted Waste SLOWLY to Base Dilution->Addition Cooling 2. Prepare Ice/Water/Base (NaHCO3 or NaOH) Cooling->Addition Heat Sink Check 4. Check pH (Must be pH 7-9) Addition->Check Disposal 5. Dispose as Organic Waste Check->Disposal

Figure 2: The "Controlled Kill" method. Never add the quenching agent to the acid chloride; always add the acid chloride to the quenching agent.

Step-by-Step Disposal Protocol
  • Dilute: Dissolve the residue or spill material in a non-reactive solvent (DCM or Toluene) to reduce viscosity and heat generation.

  • Prepare Quench: In a large beaker, prepare a 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) solution mixed with ice.
    • Alternative: Use Methanol/Ice if the methyl ester byproduct is acceptable for the waste stream.

  • Add Slowly: Add the diluted acid chloride solution dropwise to the stirred quench mixture.

    • Mechanism:[2][3][4]

      
      .
      
  • Verify: Test pH. If acidic, add more base. Once neutral/basic and bubbling stops, dispose of as halogenated organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77569, 2-Methoxybenzoyl chloride. (Data used as surrogate for class hazards).[1][2][5] PubChem. [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Acid Chlorides. (Authoritative guide on quenching and PPE for acyl chlorides). [Link]

  • Princeton University EHS. Laboratory Safety Guide: Corrosives and Lachrymators. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.